molecular formula C12H15N3OS B5651178 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide

2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide

Cat. No. B5651178
M. Wt: 249.33 g/mol
InChI Key: HAKHHWLDLPYERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide has been studied for its potential therapeutic properties in various scientific research applications. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential as a neuroprotective agent and in the treatment of diabetes and inflammation.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, induction of cell cycle arrest, and modulation of signaling pathways. The compound has been shown to interact with DNA and inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and cell wall. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide in lab experiments include its broad-spectrum antimicrobial and antifungal activities, as well as its potential as a neuroprotective agent and in the treatment of cancer. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide. These include further studies to determine its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its safety and efficacy in humans. Additionally, the compound can be modified to improve its biological activities and reduce its toxicity. The potential of the compound as a drug candidate for the treatment of various diseases should also be explored.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide is a promising chemical compound that has shown potential therapeutic properties in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-isopropylacetamide involves the reaction of 2-mercaptobenzimidazole with N-isopropylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)13-11(16)7-17-12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHHWLDLPYERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-benzo[d]imidazol-2-yl)thio)-N-isopropylacetamide

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